molecular formula C15H24N2O B11781422 2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one

2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one

Cat. No.: B11781422
M. Wt: 248.36 g/mol
InChI Key: WOBUBEAZLHJWLT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a radical addition followed by intramolecular cyclization can afford the pyrazole skeleton in good to excellent yields . Industrial production methods may involve the use of advanced catalytic systems to optimize yield and purity.

Chemical Reactions Analysis

2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions, where functional groups are replaced by others under specific conditions. Major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one include other pyrazole derivatives, such as 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines These compounds share the pyrazole core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

1-(5-ethenyl-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-ethylbutan-1-one

InChI

InChI=1S/C15H24N2O/c1-7-11(8-2)15(18)13-12(9-3)17(6)16-14(13)10(4)5/h9-11H,3,7-8H2,1-2,4-6H3

InChI Key

WOBUBEAZLHJWLT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)C1=C(N(N=C1C(C)C)C)C=C

Origin of Product

United States

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